Superior Intracellular Accumulation of Active Triphosphate Metabolite in Multiple Myeloma Cells
In head-to-head in vitro testing across a panel of nucleoside analogs in multiple myeloma (MM) cell lines, gemcitabine demonstrated substantially greater intracellular accumulation of its active triphosphate metabolite compared to fludarabine, clofarabine, arabinosylguanine, cytarabine, and troxacitabine [1]. MM.1S cells accumulated 100 µM of gemcitabine triphosphate versus only 20 µM of the other analogs as their respective triphosphates [1]. This 5-fold higher accumulation directly correlated with enhanced cytotoxicity, where gemcitabine exhibited IC50 values in the nanomolar range in MM cell lines resistant to commonly used chemotherapeutic agents [1].
| Evidence Dimension | Intracellular accumulation of active triphosphate metabolite |
|---|---|
| Target Compound Data | 100 µM gemcitabine triphosphate |
| Comparator Or Baseline | Fludarabine, clofarabine, arabinosylguanine, cytarabine, troxacitabine (20 µM for other analogs as their respective triphosphates) |
| Quantified Difference | 5-fold higher accumulation (100 µM vs. 20 µM) |
| Conditions | MM.1S multiple myeloma cell line; in vitro incubation |
Why This Matters
Higher intracellular triphosphate accumulation predicts greater and more sustained target engagement, a critical factor for efficacy in hematologic malignancies.
- [1] Krett NL, et al. In vitro assessment of nucleoside analogs in multiple myeloma. Cancer Chemother Pharmacol. 2004;54(2):113-21. View Source
